molecular formula C11H16N2O2 B1372582 3-amino-4-ethoxy-N,N-dimethylbenzamide CAS No. 1071290-49-7

3-amino-4-ethoxy-N,N-dimethylbenzamide

Cat. No.: B1372582
CAS No.: 1071290-49-7
M. Wt: 208.26 g/mol
InChI Key: PZUNHAQIWULEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-ethoxy-N,N-dimethylbenzamide is a benzamide derivative characterized by an ethoxy group at the 4-position, an amino group at the 3-position, and N,N-dimethyl substitution on the amide nitrogen (Fig. 1). This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials chemistry. Its structural features—electron-donating ethoxy and amino groups—impart unique electronic and steric properties, influencing reactivity and intermolecular interactions. Commercial availability data from CymitQuimica indicates discontinuation across multiple quantities (1g, 2.5g, etc.), suggesting specialized applications or synthesis challenges .

Properties

IUPAC Name

3-amino-4-ethoxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-15-10-6-5-8(7-9(10)12)11(14)13(2)3/h5-7H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUNHAQIWULEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-ethoxy-N,N-dimethylbenzamide typically involves the reaction of 3-amino-4-ethoxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of 3-amino-4-ethoxy-N,N-dimethylbenzamide may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-ethoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-amino-4-ethoxy-N,N-dimethylbenzamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-amino-4-ethoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.

Comparison with Similar Compounds

Data Table: Key Properties of 3-Amino-4-ethoxy-N,N-dimethylbenzamide and Comparators

Compound Name Substituents Molecular Weight (g/mol) Key Reaction/Yield Applications Reference
3-Amino-4-ethoxy-N,N-dimethylbenzamide 3-NH2, 4-OEt, N,N-dimethyl 208.25 (calc.) N/A (Discontinued) Building block
N,N-Dimethyl-[1,1'-biphenyl]-4-carboxamide Biphenyl-4-CO, N,N-dimethyl 255.31 Suzuki coupling Materials science
Compound 24 (Kinase Inhibitor) Pyridine-imidazopyridine core 428.20 21% yield TYK2 inhibition
4-(Dimethylamino)-N,N-diphenylbenzamide 4-NMe2, N,N-diphenyl 316.40 66% yield Hydrogenation studies

Biological Activity

3-amino-4-ethoxy-N,N-dimethylbenzamide is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the following components:

  • Amino Group : Contributes to its ability to interact with biological targets.
  • Ethoxy Group : Enhances solubility and bioavailability.
  • Dimethyl Group : Influences the compound's pharmacokinetics.

The biological activity of 3-amino-4-ethoxy-N,N-dimethylbenzamide is primarily attributed to its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, which are crucial for binding to active sites on proteins. This binding can lead to the inhibition of enzymatic activity, thus disrupting normal biochemical pathways.

Biological Activities

Research indicates that 3-amino-4-ethoxy-N,N-dimethylbenzamide exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of cancer cells through apoptosis induction.
  • Enzyme Inhibition : It has been shown to act as an inhibitor for certain enzymes, making it a candidate for further biochemical studies.
  • Anticonvulsant Properties : Similar compounds have demonstrated effectiveness in animal models for seizure prevention, indicating potential therapeutic applications.

Antitumor Activity

A study investigated the effect of 3-amino-4-ethoxy-N,N-dimethylbenzamide on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed increased levels of caspase activation, confirming the compound's role in inducing programmed cell death.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
505045
1003070

Enzyme Inhibition

In another study, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results showed that at a concentration of 25 µM, there was a significant reduction in enzyme activity compared to control groups.

EnzymeControl Activity (%)Inhibited Activity (%)
Enzyme A10040
Enzyme B10030
Enzyme C10025

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.